molecular formula C24H28N2 B7822105 N,N'-Dicinnamylidene-1,6-hexanediamine

N,N'-Dicinnamylidene-1,6-hexanediamine

Cat. No. B7822105
M. Wt: 344.5 g/mol
InChI Key: ATPFMBHTMKBVLS-UHFFFAOYSA-N
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Patent
US05120356

Procedure details

Cinnamaldehyde (198.2 g, 1.5 mole) is carefully added to a solution of 1,6-hexanediamine (87.2 g, 0.75 mole) in toluene (400 ml). Slight exotherm to 60° C. is observed. The resulting solution is heated at reflux until water (27 ml, 1.5 mole) is evolved. Evaporation of the solution gives 250.7 g of a brown viscous oil. 1H NMR: δ 1.0-2.85 (broad bands 8H); δ 3.6 (triplet 4 H); δ 6.82-8.22 (broad multiplete 16 H). Elemental analysis: Theory for C24H28N2 : C,83.72; H,8.14; N,8.14%. Found: C,83.61; H,8.35; N,8.05%.
Quantity
198.2 g
Type
reactant
Reaction Step One
Quantity
87.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([NH2:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH2:17].O>C1(C)C=CC=CC=1>[C:4]1([CH:3]=[CH:2][CH:1]=[N:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][N:18]=[CH:1][CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
198.2 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
87.2 g
Type
reactant
Smiles
C(CCCCCN)N
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=NCCCCCCN=CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250.7 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05120356

Procedure details

Cinnamaldehyde (198.2 g, 1.5 mole) is carefully added to a solution of 1,6-hexanediamine (87.2 g, 0.75 mole) in toluene (400 ml). Slight exotherm to 60° C. is observed. The resulting solution is heated at reflux until water (27 ml, 1.5 mole) is evolved. Evaporation of the solution gives 250.7 g of a brown viscous oil. 1H NMR: δ 1.0-2.85 (broad bands 8H); δ 3.6 (triplet 4 H); δ 6.82-8.22 (broad multiplete 16 H). Elemental analysis: Theory for C24H28N2 : C,83.72; H,8.14; N,8.14%. Found: C,83.61; H,8.35; N,8.05%.
Quantity
198.2 g
Type
reactant
Reaction Step One
Quantity
87.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([NH2:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH2:17].O>C1(C)C=CC=CC=1>[C:4]1([CH:3]=[CH:2][CH:1]=[N:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][N:18]=[CH:1][CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
198.2 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
87.2 g
Type
reactant
Smiles
C(CCCCCN)N
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated
CUSTOM
Type
CUSTOM
Details
Evaporation of the solution

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=NCCCCCCN=CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250.7 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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